4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the allyloxy, methylbenzoyl, dimethoxyphenyl, and dimethylaminoethyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.
Chemical Reactions Analysis
4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
- 4-[4-(methoxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(allyloxy)-3-ethylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one These compounds share similar structural features but differ in the specific functional groups attached to the core structure. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.
Biological Activity
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects based on recent research findings.
Chemical Structure
The compound features a pyrrol-2-one core with multiple functional groups that contribute to its biological activity. Below is a summary of its structural characteristics:
Feature | Description |
---|---|
Molecular Formula | C27H32N2O4 |
Molecular Weight | 464.56 g/mol |
IUPAC Name | This compound |
Functional Groups | Allyloxy, dimethoxy, dimethylamino, hydroxyl |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Allyloxy Group : This is achieved through an etherification reaction involving an allyl halide and a phenolic derivative.
- Benzoylation : The benzoyl group is introduced via a Friedel-Crafts acylation reaction.
- Dimethoxy Group Introduction : This step involves the use of methoxy derivatives in the synthesis process.
- Formation of the Pyrrol-2-one Ring : Cyclization occurs through the reaction of an amine with a carbonyl compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act by:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to therapeutic effects in diseases involving these enzymes.
- Receptor Modulation : It may bind to specific receptors, altering their activity and leading to downstream biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- In vitro Studies : Compounds within this class have demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism involves:
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cell lines through activation of caspases .
Neuroprotective Effects
There is emerging evidence that compounds like this one may offer neuroprotective benefits:
- Cholinesterase Inhibition : Some studies report that related compounds inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases .
Case Studies
- Case Study on Antimicrobial Activity :
- Case Study on Neuroprotection :
Properties
Molecular Formula |
C27H32N2O6 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O6/c1-7-14-35-20-10-9-19(15-17(20)2)25(30)23-24(18-8-11-21(33-5)22(16-18)34-6)29(13-12-28(3)4)27(32)26(23)31/h7-11,15-16,24,30H,1,12-14H2,2-6H3/b25-23+ |
InChI Key |
HZQIWOIOSNVTRD-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)O)OCC=C |
Origin of Product |
United States |
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